molecular formula C32H37N7O6S B14167480 Acetamide, N,N'-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis-

Acetamide, N,N'-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis-

Cat. No.: B14167480
M. Wt: 647.7 g/mol
InChI Key: MBALKHXJZPESLC-UHFFFAOYSA-N
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Description

Acetamide, N,N’-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis- is a complex organic compound characterized by its unique structure, which includes multiple pyrimidine rings and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis- typically involves multiple steps, including the formation of pyrimidine rings and the introduction of methoxyphenyl groups. One common method involves the reaction of 4-methoxyphenylmethylamine with diethoxypyrimidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as N,N-dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

    Substitution: Halogenating agents (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide); reactions are conducted under controlled conditions to ensure selective substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in halogenated or alkylated products.

Scientific Research Applications

Acetamide, N,N’-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Acetamide, N,N’-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N,N’-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis- is unique due to its complex structure, which includes multiple pyrimidine rings and methoxyphenyl groups

Properties

Molecular Formula

C32H37N7O6S

Molecular Weight

647.7 g/mol

IUPAC Name

N-[6-acetamido-2-[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxypyrimidin-5-yl]sulfanylpyrimidin-4-yl]acetamide

InChI

InChI=1S/C32H37N7O6S/c1-7-44-29-28(46-32-35-26(33-20(3)40)17-27(36-32)34-21(4)41)30(45-8-2)38-31(37-29)39(18-22-9-13-24(42-5)14-10-22)19-23-11-15-25(43-6)16-12-23/h9-17H,7-8,18-19H2,1-6H3,(H2,33,34,35,36,40,41)

InChI Key

MBALKHXJZPESLC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=NC(=N1)N(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC)OCC)SC4=NC(=CC(=N4)NC(=O)C)NC(=O)C

Origin of Product

United States

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